(1,4-Dioxan-2-yl)methanethiol
Description
(1,4-Dioxan-2-yl)methanethiol is a sulfur-containing heterocyclic compound featuring a 1,4-dioxane ring substituted with a methanethiol (-SH) group at the 2-position. Structurally, it combines the cyclic ether framework of 1,4-dioxane with the nucleophilic and acidic thiol functional group. The substitution of the hydroxyl group with a thiol likely enhances its reactivity in redox and nucleophilic substitution reactions, distinguishing it from oxygenated dioxane derivatives.
Properties
IUPAC Name |
1,4-dioxan-2-ylmethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c8-4-5-3-6-1-2-7-5/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFRAMABYKUSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxan-2-yl)methanethiol typically involves the reaction of 1,4-dioxane with methanethiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. Specific details on the reaction conditions and catalysts used can vary based on the desired purity and scale of production.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and optimized catalytic processes to achieve higher efficiency and yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dioxan-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, disulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1,4-Dioxan-2-yl)methanethiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,4-Dioxan-2-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function and activity. This interaction can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
Functional Group Comparison :
- Hydroxyl vs. Thiol: The hydroxyl group in [(2R)-1,4-dioxan-2-yl]methanol () is less acidic (pKa ~16–18) than the thiol group (pKa ~10) in this compound.
- Reactivity : Thiols participate in redox reactions and metal coordination, suggesting this compound could act as a chelating agent or antioxidant, unlike its alcohol analog.
Environmental Impact Comparison
- Methanethiol : Contributes to atmospheric sulfur cycling and indirectly influences climate by prolonging dimethyl sulfide (DMS) longevity, enhancing its cooling effect ().
- This compound: The dioxane ring, known for environmental persistence, may increase this compound’s stability in water systems.
Data Table: Key Properties of Compared Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
